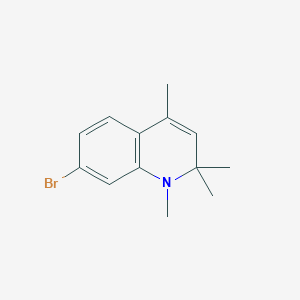

7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline

Description

7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline is a brominated dihydroquinoline derivative featuring a partially unsaturated quinoline core. Its structure includes a bromine atom at position 7 and four methyl groups at positions 1, 2, 2, and 4. The dihydroquinoline scaffold (with two conjugated double bonds) distinguishes it from fully saturated tetrahydroquinolines or aromatic quinolines. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cyclization and functionalization reactions due to the electron-withdrawing bromine substituent and steric effects of the methyl groups .

Properties

IUPAC Name |

7-bromo-1,2,2,4-tetramethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN/c1-9-8-13(2,3)15(4)12-7-10(14)5-6-11(9)12/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTKVEMEPYPLMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=CC(=C2)Br)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501239150 | |

| Record name | 7-Bromo-1,2-dihydro-1,2,2,4-tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253592-30-1 | |

| Record name | 7-Bromo-1,2-dihydro-1,2,2,4-tetramethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253592-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,2-dihydro-1,2,2,4-tetramethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline typically involves the bromination of 1,2,2,4-tetramethyl-1,2-dihydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions that can lead to the formation of diverse chemical entities. This versatility is particularly beneficial in the development of new materials and pharmaceuticals.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | Acts as a building block for the creation of various organic compounds. |

| Reaction Intermediate | Participates in substitution reactions to yield derivatives with tailored properties. |

Pharmaceutical Research

Recent studies have highlighted the potential of this compound as an antimicrobial agent. In vitro tests have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may be a promising candidate for developing new antibiotics targeting multidrug-resistant bacteria.

Antioxidant Properties

In addition to its antimicrobial activity, this compound exhibits significant antioxidant properties. This characteristic makes it a valuable compound in medical research aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors involved in inflammatory processes and infections. The presence of the bromine atom enhances its reactivity and pharmacological profile compared to related compounds without bromine.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The research indicated its potential use as a lead compound for antibiotic development.

- Antioxidant Research : Another investigation focused on the antioxidant capacity of this compound showed promise in protecting cellular components from oxidative damage. The results suggested that it could be beneficial in developing therapeutic strategies for oxidative stress-related conditions .

Mechanism of Action

The mechanism by which 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets, affecting pathways involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline are compared below with related compounds, focusing on substituents, reactivity, and applications.

Structural and Functional Comparisons

Key Observations

Core Structure Differences: The dihydroquinoline core (partially unsaturated) in the target compound enables conjugation, enhancing stability and reactivity in cycloaddition reactions compared to tetrahydroquinolines (fully saturated) . Isoquinoline derivatives (e.g., 7-bromo-tetrahydroisoquinoline hydrochloride ) exhibit distinct reactivity due to differing nitrogen positions.

Substituent Effects: Bromine vs. Hydroxyl/Chloro: Bromine’s strong electron-withdrawing nature facilitates nucleophilic substitution or coupling reactions, unlike hydroxyl groups (e.g., 6-hydroxy analogs ) that participate in hydrogen bonding or oxidation. Chlorine (in 7-chloro analogs ) offers weaker electronic effects but similar steric profiles.

Synthetic Utility: The target compound’s bromine and methyl groups make it a versatile intermediate for synthesizing fused heterocycles (e.g., pyrano-quinolines ). In contrast, 7-bromo-tetrahydroquinoline is used in photoactivatable probes , while 6-hydroxy-2,2,4-trimethyl-dihydroquinoline is optimized for antioxidant applications .

Biological Activity: Dihydroquinolines with hydroxyl groups (e.g., 6-hydroxy-2,2,4-trimethyl ) demonstrate hepatoprotective effects by scavenging free radicals. Brominated analogs may exhibit altered activity due to reduced hydrogen-bonding capacity.

Research Findings and Data Tables

Table 1: Physicochemical Properties

Biological Activity

7-Bromo-1,2,2,4-tetramethyl-1,2-dihydroquinoline (TMQ) is a compound of significant interest in biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

TMQ has the molecular formula and features a bromine atom at the 7th position of the quinoline structure, along with four methyl groups. This arrangement contributes to its distinct chemical properties and biological activity.

Antioxidant Properties

TMQ exhibits notable antioxidant activity , which is crucial in mitigating oxidative stress associated with various diseases. Its mechanism involves:

- Free Radical Scavenging : TMQ can neutralize reactive oxygen species (ROS), thus reducing oxidative damage.

- Enzyme Interaction : It may inhibit enzymes that facilitate oxidative stress pathways, providing cellular protection against damage.

Research indicates that TMQ's antioxidant properties could be beneficial in treating conditions such as neurodegenerative diseases and cardiovascular disorders where oxidative stress is a contributing factor .

Antimicrobial Activity

In addition to its antioxidant effects, TMQ also demonstrates moderate antimicrobial activity . This has been evaluated against various pathogens, suggesting potential applications in developing antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand TMQ's unique biological properties, a comparative analysis with similar quinoline derivatives is presented in the table below:

| Compound Name | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| 7-Quinolinol | Moderate | Low |

| 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol | High | Moderate |

| This compound (TMQ) | High | Moderate |

TMQ stands out due to its specific arrangement of methyl groups and the presence of bromine which enhance its solubility and reactivity compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of TMQ:

- Oxidative Stress Studies : In vitro studies demonstrated that TMQ significantly reduces oxidative stress markers in neuronal cell lines. This suggests its potential role as a neuroprotective agent.

- Antimicrobial Efficacy : TMQ was tested against several bacterial strains, showing effective inhibition comparable to standard antibiotics. This positions it as a candidate for further development as an antimicrobial agent .

- Cytotoxicity Tests : Preliminary cytotoxicity assays indicated that TMQ has a selective cytotoxic effect on cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology .

The biological activity of TMQ is attributed to several mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.